

# physical appearance of 7-Benzylxyindole-3-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 7-Benzylxyindole-3-carbaldehyde

Cat. No.: B113296

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **7-Benzylxyindole-3-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**7-Benzylxyindole-3-carbaldehyde** (CAS No. 92855-65-7) is a pivotal intermediate in the landscape of modern organic synthesis, particularly valued in the development of novel pharmaceuticals, agrochemicals, and functional materials.<sup>[1][2]</sup> Its unique molecular architecture, featuring a reactive aldehyde on the indole scaffold and a versatile benzylxy protecting group, makes it an essential building block for constructing complex molecular targets.<sup>[1][3]</sup> This guide provides a comprehensive analysis of its physical and chemical properties, with a focused investigation into the observed variations in its physical appearance and melting point. By explaining the causality behind these discrepancies and providing validated protocols for synthesis and analysis, this document serves as an essential resource for researchers to ensure the quality, consistency, and successful application of this important reagent.

## Chemical Identity and Structure

**7-Benzylxyindole-3-carbaldehyde** is an aromatic heterocyclic compound. The structure consists of a bicyclic indole core, which is substituted at the 3-position with a carbaldehyde (formyl) group and at the 7-position with a benzylxy group.

## 7-Benzylxyindole-3-carbaldehyde Structure

mol

[Click to download full resolution via product page](#)

Caption: Chemical structure of **7-Benzylxyindole-3-carbaldehyde**.

Table 1: Chemical Identifiers

| Identifier        | Value                                                                                                                           |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | <b>7-(phenylmethoxy)-1H-indole-3-carbaldehyde</b> <a href="#">[2]</a>                                                           |
| CAS Number        | 92855-65-7 <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>                                      |
| Molecular Formula | C <sub>16</sub> H <sub>13</sub> NO <sub>2</sub> <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight  | 251.28 g/mol <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>                                                        |

| Synonyms | 7-Benzylxy-3-formylindole, 7-Benzylxyindole-3-aldehyde[\[1\]](#)[\[4\]](#) |

## Physical Appearance: An Analysis of Observed Variations

A critical review of supplier specifications and literature reveals a notable inconsistency in the reported physical appearance of **7-Benzylxyindole-3-carbaldehyde**. The compound is variously described as a white to off-white crystalline solid[\[3\]](#), an off-white to yellow solid[\[6\]](#), and an orange solid[\[1\]](#). This variability is not uncommon for functionalized indole derivatives and can be attributed to several factors rooted in the compound's chemistry and handling.

## Causality Behind Color Variation:

- Purity and Residual Reagents: The most common synthetic route to indole-3-carbaldehydes is the Vilsmeier-Haack reaction (see Section 5). This process involves highly reactive intermediates and strong acids. Incomplete reaction or insufficient purification can leave trace impurities that are highly colored, thereby tinting the final product.
- Oxidative Degradation: The indole nucleus is electron-rich and susceptible to oxidation. The compound is explicitly noted as being "Air Sensitive".<sup>[4][6]</sup> Prolonged exposure to atmospheric oxygen, potentially accelerated by light, can lead to the formation of minor, yet intensely colored, degradation products, shifting the appearance from white towards yellow or orange.
- Crystalline Form (Polymorphism): While less common for this specific molecule, different crystallization conditions can sometimes lead to different crystal lattices (polymorphs), which may exhibit distinct colors. The physical form, whether a fine powder or large crystals, can also influence light absorption and perceived color.

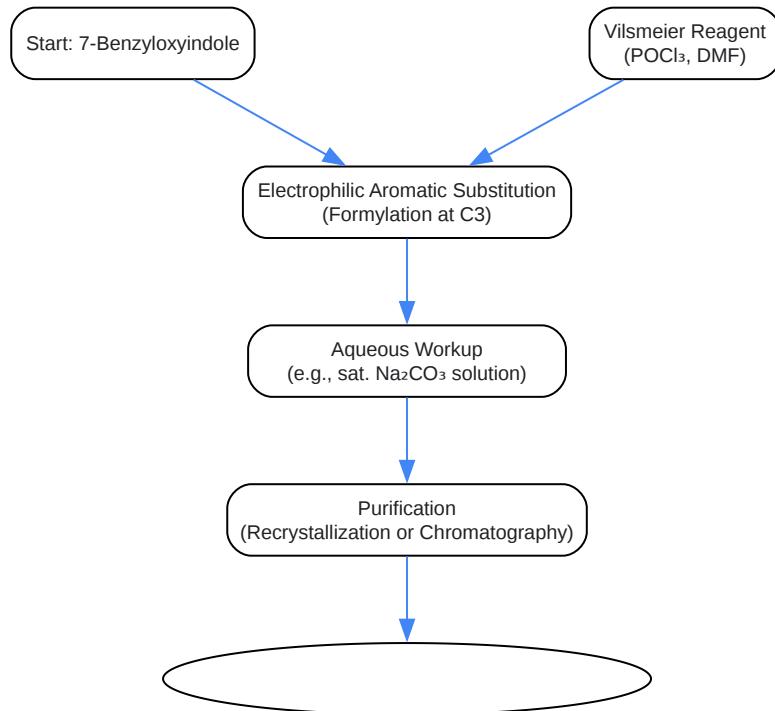
For applications where color is a critical parameter, such as in the formulation of final drug products, it is imperative to perform analytical validation on incoming batches and to establish a consistent purification and storage protocol.

## Physicochemical Properties

The key physical constants for **7-Benzylxyindole-3-carbaldehyde** are summarized below. It is crucial to note the significant discrepancy in reported melting points, which underscores the importance of experimental verification.

Table 2: Physicochemical Data

| Property      | Value                   | Source(s)                                                   |
|---------------|-------------------------|-------------------------------------------------------------|
| Melting Point | <b>152-155 °C</b>       | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
|               | 110-115 °C              | <a href="#">[3]</a>                                         |
| Boiling Point | 474.2 °C at 760 mmHg    | <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Density       | 1.267 g/cm <sup>3</sup> | <a href="#">[4]</a>                                         |
| Flash Point   | 240.6 °C                | <a href="#">[4]</a> <a href="#">[5]</a>                     |


| Solubility | Moderately soluble in ethyl acetate, dichloromethane, THF. Sparingly soluble in water. |[\[3\]](#) |

## Expert Insight on Melting Point Discrepancy:

The most frequently cited melting point is in the 152-155 °C range, which likely corresponds to the high-purity material. The lower range of 110-115 °C could signify the presence of impurities that cause melting point depression or potentially a different, less stable polymorph. As a self-validating system, any experimental work should begin with a melting point determination of the starting material to confirm its purity against the expected range.

## Synthesis and Quality Control Protocol

A reliable synthesis and a robust quality control workflow are essential for obtaining consistent material. The Vilsmeier-Haack formylation of 7-benzyloxyindole is a standard and effective synthetic approach.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **7-Benzylindole-3-carbaldehyde**.

## Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from general procedures for indole formylation and should be optimized for scale and safety.<sup>[7]</sup>

- **Vilsmeier Reagent Preparation:** In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl<sub>3</sub>) dropwise, maintaining the internal temperature below 5 °C. Stir the resulting mixture at this temperature for 30-60 minutes.

- **Formylation Reaction:** Dissolve 7-benzyloxyindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
- **Reaction Completion:** Gently heat the reaction mixture to 80-90 °C and maintain for 5-8 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
- **Workup:** Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of crushed ice. Slowly add a saturated aqueous solution of sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) until the mixture is alkaline ( $\text{pH} > 8$ ), which will cause the product to precipitate.
- **Isolation & Purification:** Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. Dry the crude product. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is recommended to yield the final, pure product.

## Protocol: Quality Control Analysis

- **Appearance:** Visually inspect the dried solid for color and crystalline nature.
- **Melting Point:** Determine the melting point range using a calibrated apparatus. A sharp range close to 152-155 °C indicates high purity.
- **TLC Analysis:** Spot the material on a silica gel plate and elute with 30% ethyl acetate in hexane. A single spot indicates high purity.
- **Spectroscopic Confirmation:**
  - **$^1\text{H}$  NMR (DMSO-d<sub>6</sub>):** Expect characteristic signals for the aldehyde proton (~9.9 ppm), the indole N-H proton (>12 ppm), and aromatic protons in their respective regions.
  - **IR (KBr):** Look for key stretches corresponding to N-H (~3300  $\text{cm}^{-1}$ ), aromatic C-H (~3100  $\text{cm}^{-1}$ ), and the aldehyde C=O (~1650  $\text{cm}^{-1}$ ).

## Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of **7-Benzylxyindole-3-carbaldehyde** and ensuring user safety.

Table 3: Safety and Handling Information

| Aspect                              | Recommendation                                                                                                            |
|-------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| GHS Hazards                         | Skin Irritant (H315), Eye Irritant (H319), Harmful if Swallowed (H302)[3][8]                                              |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat.[9]                                                   |
| Handling                            | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[8][9] |

| Storage | Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).[4][6] Keep refrigerated at 2-8 °C.[1][3][4] Protect from air and light.[4][6][10] |

The "Air Sensitive" nature of this compound cannot be overstated.[4][6] Upon receipt and after each use, the container should be flushed with an inert gas before sealing to prevent oxidative degradation, which is a primary cause of color change and impurity formation.

## Conclusion

**7-Benzylxyindole-3-carbaldehyde** is a valuable synthetic intermediate whose physical appearance can vary from white to orange. This variability is primarily linked to product purity and exposure to atmospheric oxygen. Researchers and drug development professionals must be aware of these properties and the discrepancies in reported data, such as melting point. By implementing the robust synthesis, purification, and quality control protocols outlined in this guide, and by adhering to strict storage and handling procedures, users can ensure the acquisition of high-quality, consistent material, thereby enhancing the reliability and success of their research and development endeavors.

## References

- LookChem. Cas 92855-65-7, **7-Benzylxyindole-3-carbaldehyde**. [Link]
- Chemsoc. 7-(Benzylxy)-1H-indole-3-carbaldehyde | CAS#:92855-65-7. [Link]

- PubChemLite. **7-benzyloxyindole-3-carbaldehyde** (C16H13NO2). [\[Link\]](#)
- AFG Bioscience LLC.
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. Cas 92855-65-7,7-Benzylindole-3-carbaldehyde | lookchem [lookchem.com]
- 5. 7-(Benzyl)-1H-indole-3-carbaldehyde | CAS#:92855-65-7 | Chemsoc [chemsoc.com]
- 6. 7-Benzylindole-3-carbaldehyde CAS#: 92855-65-7 [m.chemicalbook.com]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. aksci.com [aksci.com]
- 9. afgsci.com [afgsci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [physical appearance of 7-Benzylindole-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b113296#physical-appearance-of-7-benzylindole-3-carbaldehyde\]](https://www.benchchem.com/product/b113296#physical-appearance-of-7-benzylindole-3-carbaldehyde)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)